

An In-depth Technical Guide to 2,4,4-Trimethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,4-Trimethylhexane

Cat. No.: B091184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4,4-trimethylhexane**, a branched alkane of interest in various fields of chemical research. This document details its fundamental chemical identifiers, including its CAS number and synonyms, and presents a thorough compilation of its physical and spectral properties. A representative experimental protocol for the synthesis of branched alkanes via acid-catalyzed alkylation is described, offering insight into its formation. This guide is intended to serve as a valuable resource for professionals requiring detailed technical data on **2,4,4-trimethylhexane**.

Chemical Identification and Synonyms

2,4,4-Trimethylhexane is a saturated hydrocarbon belonging to the nonane isomer group. Its unique branched structure imparts specific physical properties that distinguish it from its linear counterpart and other isomers.

Identifier	Value
CAS Number	16747-30-1 [1] [2]
IUPAC Name	2,4,4-Trimethylhexane [1]
Molecular Formula	C ₉ H ₂₀ [1] [2]
Molecular Weight	128.2551 g/mol [2]
InChI	InChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3 [1] [2]
InChIKey	SVEMKBCPZYWEPH-UHFFFAOYSA-N [1] [2]
Canonical SMILES	CCC(C)(C)CC(C)C [1]

Common Synonyms:

- Hexane, 2,4,4-trimethyl-[\[1\]](#)[\[2\]](#)
- 2,4,4-trimethyl-hexane

Physicochemical Properties

The physical and chemical properties of **2,4,4-trimethylhexane** are summarized in the table below. These properties are critical for its application in various experimental and industrial settings.

Property	Value
Boiling Point	130.66 °C [3]
Melting Point	-113.37 °C [3]
Density	0.7200 g/cm ³ [3]
Refractive Index	1.4052 [3]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **2,4,4-trimethylhexane**. The following table summarizes key spectral information.

Spectroscopic Data	Details
Mass Spectrum	Electron Ionization (EI) data is available through the NIST WebBook. [2]
IR Spectrum	Infrared spectroscopy data is available. [2]
Gas Chromatography	Retention index data is available for various column types and conditions. [4]

Synthesis of Branched Alkanes: A Representative Protocol

The industrial production of branched alkanes like **2,4,4-trimethylhexane** is typically achieved through the acid-catalyzed alkylation of isobutane with alkenes, such as butenes.[\[3\]\[5\]](#) This process is fundamental in the petroleum industry for producing high-octane gasoline components. While a specific laboratory-scale synthesis for **2,4,4-trimethylhexane** is not readily available in recent literature, the following is a representative experimental protocol for the sulfuric acid-catalyzed alkylation of isobutane with butenes, which would yield a mixture of trimethylpentanes and other branched alkanes.

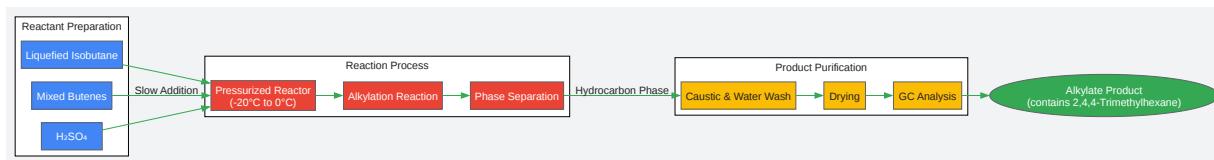
Experimental Protocol: Sulfuric Acid-Catalyzed Alkylation of Isobutane with Butenes

This protocol is based on the general principles of industrial alkylation processes.[\[3\]\[5\]](#)

Objective: To synthesize a mixture of branched alkanes, including trimethylpentanes, via the alkylation of isobutane with a butene feed.

Materials:

- Isobutane (liquefied)
- Mixed butenes (primarily isobutylene and n-butenes)


- Concentrated sulfuric acid (98%)
- Ice-salt bath
- Pressurized reaction vessel equipped with a stirrer, cooling jacket, and inlet/outlet ports
- Gas chromatograph (GC) for product analysis

Procedure:

- **Reactor Preparation:** The pressurized reaction vessel is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen).
- **Charging the Reactor:** The reactor is cooled to a low temperature, typically between -20 °C and 0 °C, using the cooling jacket and an external cooling bath.^[3] A predetermined amount of concentrated sulfuric acid is charged into the reactor. Subsequently, liquefied isobutane is introduced.
- **Alkylation Reaction:** The mixed butenes are slowly fed into the stirred reactor containing the isobutane and sulfuric acid mixture. The reaction is highly exothermic, and the temperature is carefully controlled by adjusting the butene feed rate and the cooling system. A high isobutane-to-olefin ratio is maintained to minimize polymerization side reactions.^[3]
- **Reaction Quenching and Separation:** After the addition of butenes is complete, the reaction mixture is stirred for an additional period to ensure complete conversion. The stirring is then stopped, and the mixture is allowed to settle into two phases: a hydrocarbon phase and an acid phase.
- **Product Isolation:** The hydrocarbon phase is carefully separated from the sulfuric acid. The crude product is then washed with a dilute caustic solution to neutralize any remaining acid, followed by washing with water.
- **Purification and Analysis:** The washed hydrocarbon product is dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The final product, a mixture of various branched alkanes known as alkylate, is then analyzed by gas chromatography to determine its composition, including the presence of trimethylpentane isomers.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the acid-catalyzed alkylation of isobutane with butenes.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of branched alkanes.

Conclusion

This technical guide has provided a detailed summary of the key chemical and physical properties of **2,4,4-trimethylhexane**. The provided information on its identification, physicochemical characteristics, and a representative synthesis protocol serves as a foundational resource for researchers and professionals. The structured presentation of data in tabular format and the visual representation of the synthesis workflow are intended to facilitate a clear and concise understanding of this important branched alkane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,4-Trimethylhexane | C9H20 | CID 28024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane, 2,4,4-trimethyl- [webbook.nist.gov]
- 3. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]
- 4. Hexane, 2,4,4-trimethyl- [webbook.nist.gov]
- 5. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4,4-Trimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091184#2-4-4-trimethylhexane-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com